1-(Benzyloxy)-4-chloro-2-nitrobenzene
Description
Contextualization within Nitroaromatic and Ether Chemistry
1-(Benzyloxy)-4-chloro-2-nitrobenzene is a derivative of nitrobenzene (B124822), a class of compounds characterized by an aromatic ring bearing one or more nitro (-NO₂) groups. The nitro group is powerfully electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org This strong inductive and resonance effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Specifically, the nitro group, when positioned ortho or para to a leaving group like chlorine, can stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. libretexts.orglibretexts.org This activating effect is a cornerstone of the synthetic utility of nitroaromatic compounds. scispace.commdpi-res.com
Concurrently, the compound is an aryl ether, a class of molecules containing an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (Ar-O-R). Aryl ethers are prevalent structural motifs in many natural products and pharmacologically significant molecules. google.com The benzyloxy group [C₆H₅CH₂O-] in this compound is often employed in synthesis as a stable protecting group for phenols, which can be cleaved under specific reductive conditions. researchgate.net The ether linkage itself is generally robust, providing structural stability while influencing the electronic properties of the aromatic ring.
Significance of Chloronitrobenzene Derivatives as Building Blocks
Chloronitrobenzene isomers and their derivatives are foundational building blocks in the chemical industry, serving as precursors for a vast array of products including dyes, agrochemicals, and pharmaceuticals. innospk.comnih.govnih.gov The dual presence of a chloro and a nitro group on the benzene (B151609) ring imparts a versatile reactivity profile. The nitro group can be readily reduced to an amino group, providing a gateway to anilines, which are key intermediates for azo dyes and other complex heterocycles. wikipedia.orgresearchgate.net
The chlorine atom on the chloronitrobenzene scaffold is susceptible to nucleophilic substitution, particularly when activated by the ortho/para-directing nitro group. youtube.comquora.com This allows for the introduction of various nucleophiles (e.g., hydroxides, alkoxides, amides) to displace the chloride and form new C-O, C-N, or C-S bonds. wikipedia.org Therefore, the 4-chloro-2-nitrophenyl moiety within this compound is a well-established and synthetically valuable scaffold, recognized for its predictable reactivity and its role in constructing more elaborate molecules. nih.govfrontiersin.orgresearchgate.net
Overview of Research Trajectories for Aryl Ethers
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. rsc.org Historically, methods like the Williamson ether synthesis and the Ullmann condensation were the primary routes. The Williamson synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide, is highly effective but generally limited to primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.orgtaylorandfrancis.comlibretexts.org The Ullmann reaction, involving copper-catalyzed coupling of a phenol (B47542) with an aryl halide, traditionally required harsh conditions such as high temperatures. scispace.com
Modern research has focused on developing milder and more general methods for aryl ether synthesis. Significant advancements have been made using transition-metal catalysis, particularly with palladium and copper complexes. google.comscispace.com These newer protocols often proceed at lower temperatures, tolerate a wider range of functional groups, and have expanded the scope to include the use of less reactive aryl chlorides and a broader array of alcohols. acs.orgnih.gov The development of specialized ligands has been crucial in improving catalyst efficiency and reaction scope. google.com These advancements reflect a continuous drive towards more efficient, sustainable, and versatile synthetic methodologies for constructing the vital aryl ether linkage. scispace.com
Statement of Research Scope and Objectives Pertaining to this compound
This article focuses exclusively on the chemical compound this compound as a representative molecule in advanced organic synthesis. The objective is to provide a detailed examination of its chemical properties and synthetic utility based on established principles of organic chemistry. The discussion will be structured to highlight its role as a trifunctionalized intermediate, leveraging the combined reactivity of its nitroaromatic, aryl halide, and benzyl (B1604629) ether components. The synthesis of the molecule will be presented through established methodologies, and its potential transformations will be analyzed within the context of modern synthetic strategies. Detailed research findings and relevant chemical data are presented to illustrate its function as a versatile building block.
Research Findings and Data
The utility of this compound is best understood through its physical properties and its synthesis.
Table 1: Physicochemical Properties of Related Benzyloxy Nitroaromatics
This table provides data for structurally similar compounds to infer the properties of the target molecule.
| Property | 1-(Benzyloxy)-4-nitrobenzene | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene |
| CAS Number | 1145-76-2 chemicalbook.comscbt.com | 76243-24-8 lookchem.com |
| Molecular Formula | C₁₃H₁₁NO₃ scbt.com | C₁₃H₁₀FNO₃ lookchem.com |
| Molecular Weight | 229.23 g/mol scbt.com | 247.22 g/mol lookchem.com |
| Appearance | Data not available | Yellow Solid lookchem.com |
| Boiling Point | Data not available | 395.2 °C at 760 mmHg lookchem.com |
| Density | Data not available | 1.3 g/cm³ lookchem.com |
Table 2: Representative Synthesis via Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a reliable method for forming ether linkages. wikipedia.org This approach involves the reaction of the corresponding phenol with benzyl bromide.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Chloro-2-nitrophenol (B165678), Benzyl bromide | K₂CO₃ (Base), DMF (Solvent) | This compound |
This synthetic route is analogous to the high-yield preparation of 1-(Benzyloxy)-4-nitrobenzene from 4-nitrophenol and benzyl bromide, demonstrating the robustness of this methodology for this class of compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNCUOEMZBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyloxy 4 Chloro 2 Nitrobenzene
Historical and Current Approaches to Benzyloxy Functionalization of Chloronitroaromatics
The formation of aryl ethers has been a fundamental transformation in organic chemistry for over a century. Historically, the synthesis of compounds like 1-(benzyloxy)-4-chloro-2-nitrobenzene would be contextualized within classical methods such as the Williamson ether synthesis, developed in the 1850s, and the Ullmann condensation, which involves copper-catalyzed coupling of an aryl halide with an alcohol. wikipedia.orgnumberanalytics.com The Williamson synthesis, in its direct application to an aryl halide, is typically inefficient unless the aromatic ring is highly activated towards nucleophilic attack. masterorganicchemistry.com
Early approaches to synthesizing nitroaryl ethers often required harsh reaction conditions, such as high temperatures, and the use of copper catalysts, which could lead to side reactions and purification challenges. numberanalytics.comcrdeepjournal.org The presence of a nitro group on the aromatic ring, however, is a critical activating feature. It was recognized that electron-withdrawing groups, particularly at the ortho and para positions relative to a leaving group (like chlorine), significantly lower the energy barrier for nucleophilic aromatic substitution (SNAr). scranton.edu This principle made chloronitroaromatics prime candidates for SNAr reactions, forming the basis of most modern and efficient syntheses.
Current approaches have refined the SNAr methodology, focusing on optimizing reaction conditions, exploring advanced catalyst systems to improve efficiency and selectivity, and adapting protocols to align with the principles of green chemistry. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, represent a major advancement in C-O bond formation, though for highly activated systems like chloronitroaromatics, the more direct SNAr pathway often remains the most practical and atom-economical choice.
Regioselective Nucleophilic Aromatic Substitution Strategies
The most direct and common route to this compound is the regioselective nucleophilic aromatic substitution (SNAr) of 2,5-dichloronitrobenzene with benzyl (B1604629) alcohol. The nitro group at the C2 position and the chloro group at the C4 position strongly activate the chlorine atom at C1 for substitution by withdrawing electron density from the aromatic ring. This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the SNAr mechanism. scranton.edu The reaction proceeds with high regioselectivity, as the C1 chlorine is significantly more activated than the C5 chlorine.
The efficiency of the SNAr reaction is highly dependent on the choice of base, solvent, and temperature. A strong base is required to deprotonate benzyl alcohol, forming the more nucleophilic benzoxide anion. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide (KOtBu).
The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Polar aprotic solvents are typically preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). The choice of solvent can significantly impact reaction rates and yields.
The table below summarizes representative conditions for the SNAr synthesis, derived from established protocols for similar activated nitroaryl ethers.
| Base | Solvent | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-120 | Standard, reliable conditions with moderate reaction times. |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | 25-80 | Stronger base allows for lower temperatures; DMSO effectively solvates ions. |
| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | 0-25 | Very strong base, enabling rapid reaction at or below room temperature. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25-60 | Powerful base for generating the alkoxide; requires anhydrous conditions. |
To overcome the solubility challenges of an inorganic base (solid phase) and an organic substrate (organic phase), phase-transfer catalysis (PTC) is an effective strategy. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the hydroxide or alkoxide anion from the aqueous or solid phase into the organic phase. researchgate.net
In the synthesis of this compound, PTC can be employed in a biphasic system (e.g., toluene (B28343)/water). The catalyst transports the hydroxide ion into the organic phase to deprotonate the benzyl alcohol, or it can form an ion pair with the benzoxide anion, increasing its nucleophilicity and accelerating the SNAr reaction. crdeepjournal.org This technique often leads to higher yields, milder reaction conditions (lower temperatures), and reduced reaction times compared to uncatalyzed heterogeneous reactions. researchgate.net
| Catalyst | System Type | Base | Typical Solvents | Advantages |
|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Liquid-Liquid | NaOH (aq) | Toluene, Dichloromethane | Increased reaction rate, milder conditions. |
| Benzyltriethylammonium chloride (TEBAC) | Solid-Liquid | K₂CO₃ (solid) | Acetonitrile | Avoids water, simplifies workup. |
Modern synthetic chemistry places a strong emphasis on sustainability. In the context of synthesizing this compound, several green chemistry principles can be applied to the SNAr reaction. researchgate.net Key areas of improvement include the replacement of hazardous solvents, enhancement of energy efficiency, and reduction of waste.
Alternative Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but face scrutiny due to toxicity. Greener alternatives have been explored, including bio-based solvents like Cyrene™ or polyethylene (B3416737) glycol (PEG), which can serve as effective media for SNAr reactions. researchgate.netnih.gov In some cases, reactions can be performed in water using surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC) to create micelles that act as microreactors, facilitating the reaction between hydrophobic substrates and hydrophilic reagents. rsc.org
Energy Efficiency: Microwave-assisted synthesis is a prominent technique for improving energy efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net
Atom Economy and Waste Reduction: The SNAr pathway is inherently atom-economical. To further reduce waste, catalytic systems like PTC are beneficial as the catalyst is used in small amounts and can sometimes be recycled. researchgate.net Optimizing reactions to use equimolar amounts of reagents also minimizes waste. rsc.org
Alternative Synthetic Pathways
Beyond the direct SNAr reaction on 2,5-dichloronitrobenzene, alternative routes can be devised by changing the order of bond-forming events.
A prominent alternative strategy involves starting with a benzene (B151609) ring that already contains the required hydroxyl group and then forming the ether linkage. This two-step approach begins with the synthesis of 4-chloro-2-nitrophenol (B165678), which then undergoes a classical Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Synthesis of 4-chloro-2-nitrophenol: This key intermediate is typically prepared via the hydrolysis of 2,5-dichloronitrobenzene. The reaction is carried out using an aqueous solution of a base like sodium hydroxide, often under pressure and at elevated temperatures (120–130 °C), to substitute one of the chlorine atoms with a hydroxyl group. chemicalbook.comgoogle.com The chlorine at the position ortho to the nitro group is preferentially hydrolyzed.
Williamson Ether Synthesis: The synthesized 4-chloro-2-nitrophenol is then treated with a base (e.g., K₂CO₃) to form the corresponding phenoxide. This phenoxide subsequently acts as a nucleophile, displacing the bromine from benzyl bromide in a standard SN2 reaction to form the final product, this compound. masterorganicchemistry.com This method is highly effective because it separates the challenging SNAr step from the straightforward SN2 ether formation.
Another, more complex, theoretical route could involve starting with a pre-functionalized toluene derivative, followed by a sequence of electrophilic aromatic substitutions (e.g., chlorination and nitration) and a final oxidation of the methyl group. quora.com However, controlling the regioselectivity of multiple electrophilic substitutions can be challenging and often leads to isomeric mixtures, making the SNAr-based routes more practical. libretexts.orglibretexts.org
Transformations from Related Chloro-nitro-phenolic Precursors
The most direct and widely utilized method for the synthesis of this compound from a chloro-nitro-phenolic precursor is the Williamson ether synthesis. This method involves the O-alkylation of a suitable phenol (B47542) with a benzyl halide.
Precursor Selection: The logical and most common chloro-nitro-phenolic precursor for this transformation is 4-chloro-2-nitrophenol. The phenolic proton in this molecule is significantly more acidic compared to phenol itself, due to the electron-withdrawing effects of the nitro and chloro substituents. This enhanced acidity facilitates the deprotonation step required for the Williamson ether synthesis.
Reaction Mechanism and Conditions: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, the 4-chloro-2-nitrophenol is treated with a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether product. organic-chemistry.org
Key reaction parameters that are typically controlled include the choice of base, solvent, temperature, and reaction time.
| Parameter | Common Selections | Rationale |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃) | K₂CO₃ is a mild and cost-effective base. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation. Cs₂CO₃ can sometimes offer improved yields. |
| Solvent | Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Acetone | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. wikipedia.org |
| Benzylating Agent | Benzyl bromide, Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or lower required temperatures. |
| Temperature | 50-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. byjus.com |
| Reaction Time | 1-8 hours | Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion. wikipedia.org |
Illustrative Research Findings: While specific studies detailing the optimization of this compound synthesis are not extensively published in open literature, the benzylation of structurally similar nitrophenols is well-documented. For instance, the synthesis of related nitroaromatic ethers often reports yields in the range of 85-95% under optimized laboratory conditions. The presence of the ortho-nitro group can sterically hinder the approach of the benzyl halide to some extent, but the electronic activation of the phenol generally outweighs this effect.
A typical laboratory-scale synthesis would involve dissolving 4-chloro-2-nitrophenol in a suitable solvent like acetonitrile, adding a slight excess of a base such as potassium carbonate, followed by the dropwise addition of benzyl bromide. The mixture is then heated to reflux and monitored until the starting material is consumed. Work-up typically involves filtering off the inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by recrystallization or column chromatography.
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed through careful process optimization.
Key Scale-Up Challenges:
Heat Management: The Williamson ether synthesis is an exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, degradation of the product, and potential safety hazards. Therefore, robust reactor cooling systems and controlled addition of reagents are crucial.
Mass Transfer: In large reactors, achieving efficient mixing of the heterogeneous mixture (solid base, liquid solvent, and reagents) can be challenging. Poor mixing can lead to localized "hot spots" and incomplete reactions. The choice of agitator design and agitation speed is critical for ensuring homogeneity.
Reaction Time and Work-up: Reaction and work-up times are generally longer on a larger scale. For example, filtration of large quantities of inorganic salts can be time-consuming. Process engineers must select appropriate industrial-scale filtration and drying equipment to handle the throughput.
Solvent Selection and Recovery: While solvents like DMF are effective, their high boiling points and potential for decomposition can complicate recovery on a large scale. The choice of solvent for an industrial process must balance reaction performance with ease of recovery and environmental, health, and safety (EHS) considerations.
Process Optimization Strategies:
To address these challenges and ensure a robust, efficient, and safe manufacturing process, several parameters can be optimized:
| Parameter to Optimize | Optimization Goal | Methods and Considerations |
| Reagent Stoichiometry | Minimize cost and waste | Reducing the excess of base or benzylating agent to the minimum required for complete conversion. This also simplifies downstream purification. |
| Reaction Concentration | Maximize reactor throughput | Increasing the concentration of reactants can improve efficiency, but this must be balanced against the ability to control the exotherm and maintain effective mixing. |
| Temperature Profile | Ensure safety and minimize side reactions | Developing a controlled temperature profile, including the rate of heating and the final reaction temperature, is critical. Isothermal or ramped temperature profiles may be explored. |
| Choice of Base and Solvent | Improve process economics and safety | Investigating lower-cost bases and solvents that are easier to handle and recycle on an industrial scale. Phase-transfer catalysis is often employed in industrial Williamson ether syntheses to facilitate the reaction in less polar, more easily recoverable solvents. byjus.com |
| Process Analytical Technology (PAT) | Real-time monitoring and control | Implementing in-situ monitoring tools (e.g., FTIR or Raman spectroscopy) can provide real-time data on reactant consumption and product formation. mt.com This allows for more precise control of the reaction endpoint, preventing the formation of impurities from over-reaction and ensuring batch-to-batch consistency. nih.gov |
By systematically evaluating these parameters, a scalable and economically viable process for the production of this compound can be developed. The optimization process aims to achieve a high yield of the desired product with high purity, while minimizing waste, energy consumption, and cycle time.
Chemical Reactivity and Transformation of 1 Benzyloxy 4 Chloro 2 Nitrobenzene
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which is a key step in the synthesis of many pharmaceutical intermediates and other fine chemicals.
Photochemical Reactivity of the Nitroaromatic Moiety
Nitroaromatic compounds exhibit a rich and diverse range of photochemical reactions, including photosubstitution, photoredox reactions, photodissociation, and photo-induced rearrangements. researchgate.netrsc.org The specific pathway taken upon irradiation with UV light depends on the substitution pattern of the aromatic ring, the solvent, and the presence of other reactants. researchgate.net
The primary photochemical process for many nitroaromatics involves the excitation of the molecule, which can lead to a fast intersystem crossing to the triplet state. rsc.org One of the characteristic photoreactions is the nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite (B80452) group (-ONO). This nitrite intermediate can then decompose, often leading to the formation of nitric oxide (NO) and an aryloxy radical. researchgate.netnih.gov For some substituted nitroanthracenes, this pathway can result in the formation of quinones. nih.gov
In the presence of reducing agents or in hydrogen-donating solvents like alcohols, photoreduction of the nitro group can occur, leading to the formation of nitrosoarenes, hydroxylamines, or anilines. Heterogeneous photocatalysts, such as titanium dioxide, have been used to facilitate the reduction of chloronitrobenzene to chloroaniline under UV irradiation. researchgate.net Similarly, certain semiconductor materials can achieve this selective reduction using visible light. rsc.org While specific studies on the photochemistry of 1-(benzyloxy)-4-chloro-2-nitrobenzene are not prevalent, its nitroaromatic core suggests it would be susceptible to these general transformation pathways.
Reactivity of the Chloro Substituent
The chlorine atom in this compound is significantly activated towards substitution reactions due to the strong electron-withdrawing effect of the nitro group located in the ortho position.
Nucleophilic Displacement Reactions (e.g., with Nitrogen, Sulfur, Oxygen Nucleophiles)
The presence of the ortho-nitro group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr) reactions, which proceed via a two-step addition-elimination mechanism involving a stabilized negatively charged intermediate (a Meisenheimer complex). libretexts.org This activation allows the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.
Nitrogen Nucleophiles: Amines (primary and secondary, aliphatic and aromatic) readily displace the chloro group to form N-substituted 2-nitroaniline (B44862) derivatives. For example, reaction with piperidine (B6355638) or morpholine (B109124) in a suitable solvent would yield the corresponding tertiary amine products. Kinetic studies on similar substrates like 4-chloro-2-nitrophenyl benzoates show that these reactions are facile. researchgate.net
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, and phenoxides can displace the chloride to form the corresponding aryl ethers. Reaction with sodium hydroxide (B78521) can yield the corresponding phenol (B47542) derivative.
Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are excellent nucleophiles in SNAr reactions and would react readily with this compound to produce the corresponding thioether.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
|---|---|---|
| Oxygen (O) | Sodium Methoxide (NaOCH₃) | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene |
| Nitrogen (N) | Piperidine | 1-(4-(Benzyloxy)-2-nitrophenyl)piperidine |
| Sulfur (S) | Sodium Thiophenoxide (NaSPh) | 1-(Benzyloxy)-2-nitro-4-(phenylthio)benzene |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the chloro-substituted position. The electron-deficient nature of the aryl chloride in this compound makes it a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester). organic-chemistry.org It is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction typically requires a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. nih.govscite.ai
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base, although efficient copper-free protocols have also been developed. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine. rsc.org This provides an alternative route to the products of SNAr, often with a broader substrate scope and milder conditions, particularly for less nucleophilic amines. rug.nlacs.org
Catalyst Selection and Ligand Design for Cross-Coupling
The success of cross-coupling reactions with aryl chlorides, including activated ones like this compound, is highly dependent on the choice of the catalyst system.
Palladium Source: Common palladium pre-catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or well-defined palladium-NHC complexes. researchgate.netchemistryviews.org For some Suzuki reactions with activated chlorides, even heterogeneous catalysts like palladium on carbon (Pd/C) can be effective. researchgate.net
Ligands: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems. For these substrates, bulky and electron-rich ligands are typically required to facilitate the crucial oxidative addition step of the catalytic cycle.
Phosphine Ligands: Biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective for both Suzuki and Buchwald-Hartwig couplings involving aryl chlorides. rug.nl
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable and highly active palladium complexes. They are excellent for Suzuki and Buchwald-Hartwig aminations of challenging aryl chlorides. rsc.orgresearchgate.net The use of NHC-palladium complexes can sometimes allow for lower catalyst loadings compared to phosphine-based systems. researchgate.netrsc.org
The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvent (e.g., toluene (B28343), dioxane, THF, DMF) is also critical and must be optimized for each specific transformation. acs.orgtcichemicals.com
Transformations of the Benzyloxy Ether Linkage
The benzyloxy group in this compound primarily serves as a protecting group for a phenol. Its transformation, therefore, is most commonly associated with its cleavage to reveal the underlying hydroxyl functionality.
Selective Cleavage Methods (e.g., Hydrogenolysis, Lewis Acid-Mediated Deprotection)
The removal of the benzyl (B1604629) group from an aryl benzyl ether is a common transformation in organic synthesis. However, the presence of a nitro group on the aromatic ring necessitates the use of selective methods to avoid its simultaneous reduction.
Hydrogenolysis: Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process cleaves the C-O bond of the ether, liberating the phenol and producing toluene as a byproduct. A significant challenge in applying this method to this compound is the high reactivity of the nitro group under these conditions. Standard hydrogenolysis would readily reduce the nitro group to an amine.
To achieve selective debenzylation while preserving the nitro group, modified techniques such as catalytic transfer hydrogenation can be employed. These methods use a hydrogen donor like cyclohexene, 1,4-cyclohexadiene, or ammonium (B1175870) formate (B1220265) in place of hydrogen gas, which can sometimes offer greater selectivity. organic-chemistry.org
Lewis Acid-Mediated Deprotection: Cleavage of benzyl ethers can also be accomplished using strong acids, but this approach is often limited by the acid sensitivity of other functional groups within the molecule. organic-chemistry.org A milder and more selective alternative is the use of Lewis acids. Boron trichloride (B1173362) (BCl₃) and its complexes, such as boron trichloride-dimethyl sulfide (B99878) (BCl₃·SMe₂), are particularly effective for the deprotection of benzyl ethers under gentle conditions. organic-chemistry.org This method is known to tolerate a wide variety of functional groups, making it a valuable tool for complex molecules. organic-chemistry.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the chloride on the benzylic carbon.
| Method | Reagents & Conditions | Advantages | Potential Challenges with this compound |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Clean reaction, high yield for simple benzyl ethers. | Concurrent reduction of the nitro group to an amine. |
| Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., ammonium formate, cyclohexene) | Can offer improved selectivity over gaseous H₂. | Requires careful optimization to prevent nitro group reduction. |
| Lewis Acid Deprotection | BCl₃ or BCl₃·SMe₂ in an inert solvent (e.g., dichloromethane) at low temperature | High selectivity, mild conditions, tolerates many functional groups including nitro groups. organic-chemistry.org | Stoichiometric use of reagent is required. |
Rearrangement Reactions Involving the Ether Group
Rearrangement reactions involving the ether group of this compound are not commonly reported in the chemical literature. Classic ether rearrangements, such as the youtube.comyoutube.com-sigmatropic Claisen rearrangement, require an allyl vinyl ether structure, which is not present in an aryl benzyl ether. wiley-vch.de Other named rearrangements like the Fries or Bamberger rearrangements are also not applicable to the benzyloxy group itself. wiley-vch.de Under typical synthetic conditions, the benzyloxy ether linkage is stable and does not undergo spontaneous rearrangement. Thermal or acid-catalyzed conditions that might induce rearrangement would more likely lead to cleavage of the ether bond.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the substituted benzene ring in this compound towards substitution reactions is strongly influenced by the electronic properties of its three substituents.
Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is significantly deactivated towards electrophilic attack. This deactivation is the result of the cumulative electron-withdrawing effects of the chloro and nitro groups.
Directing Effects of Substituents:
-NO₂ (nitro): A powerful deactivating group and a strong meta-director. libretexts.orgmsu.edu
-Cl (chloro): A deactivating group that acts as an ortho, para-director. libretexts.org
-OCH₂Ph (benzyloxy): An activating group and an ortho, para-director due to the lone pairs on the oxygen atom. libretexts.org
Nucleophilic Aromatic Substitution (NAS): In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SₙAr). This is a characteristic reaction for aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
In this molecule, the chloro group is an excellent leaving group, and it is located at the C4 position, which is para to the powerful electron-withdrawing nitro group at C2. This specific arrangement is ideal for the SₙAr mechanism. The reaction proceeds via a two-step addition-elimination pathway. libretexts.org
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
Elimination: The aromaticity is restored by the departure of the chloride leaving group.
The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.orgnih.gov This stabilization by the nitro group significantly lowers the activation energy for the reaction, making it proceed under relatively mild conditions. A wide range of nucleophiles, such as alkoxides, amines, and hydroxide ions, can readily displace the chloride atom. libretexts.orgyoutube.com
| Nucleophile (Nu⁻) | Typical Reagents | Product Structure | Product Name Example |
|---|---|---|---|
| Hydroxide (OH⁻) | NaOH or KOH, often in aqueous or alcoholic solvent with heat | The Cl at C4 is replaced by OH. | 2-(Benzyloxy)-5-nitrophenol |
| Alkoxide (RO⁻) | Sodium or potassium alkoxide (e.g., NaOCH₃) in the corresponding alcohol | The Cl at C4 is replaced by OR. | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene |
| Amine (R₂NH) | Primary or secondary amine, often with a base or excess amine as a scavenger for HCl | The Cl at C4 is replaced by NR₂. | N-Alkyl-2-(benzyloxy)-5-nitroaniline |
| Thiolate (RS⁻) | Sodium or potassium thiolate (e.g., NaSPh) in a polar aprotic solvent | The Cl at C4 is replaced by SR. | 1-(Benzyloxy)-2-nitro-4-(phenylthio)benzene |
Mechanistic Investigations of Reactions Involving 1 Benzyloxy 4 Chloro 2 Nitrobenzene
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for compounds like 1-(Benzyloxy)-4-chloro-2-nitrobenzene. The reaction proceeds via an addition-elimination mechanism, which is highly favored due to the electronic properties of the substituents on the benzene (B151609) ring. harvard.edunih.gov The strongly electron-withdrawing nitro group, positioned ortho to the chlorine atom, activates the ring for attack by nucleophiles at the carbon atom bearing the chloro leaving group. organic-chemistry.orgresearchgate.net
The general two-step mechanism involves the initial addition of a nucleophile to form a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group to restore the aromaticity of the ring. harvard.edu This pathway is distinct from SN1 and SN2 reactions; an SN1 pathway is disfavored due to the instability of an aryl cation, while an SN2 pathway is impossible because the benzene ring blocks the required backside attack. nih.gov
The key intermediate in the SNAr mechanism is a resonance-stabilized, negatively charged species known as a Meisenheimer complex. harvard.eduorganic-chemistry.org When a nucleophile attacks the C1 carbon of this compound (the carbon attached to the chlorine), the aromatic pi-system is broken, and a tetrahedral sp³-hybridized carbon is formed at the site of attack. harvard.edu
The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, most importantly, onto the ortho-nitro group. organic-chemistry.org This delocalization can be represented by several resonance structures, which demonstrate how the electron-withdrawing nature of the nitro group stabilizes the anionic intermediate, thereby lowering the activation energy for its formation. harvard.eduorganic-chemistry.org The presence of the nitro group in the ortho or para position is essential for this stabilization; a meta-positioned nitro group would not be able to participate in the resonance delocalization of the negative charge from the site of attack, rendering the reaction much less favorable. nih.govorganic-chemistry.org
The stability of spirocyclic Meisenheimer complexes, which are formed via intramolecular SNAr reactions, has been studied, revealing that five-membered spiro rings often confer extra stability compared to their acyclic analogues. vibrantpharma.com While this compound does not form such an intramolecular complex, these studies underscore the principles of electronic and structural stabilization that govern these intermediates.
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex, not the subsequent departure of the leaving group. libretexts.org This has a profound and somewhat counterintuitive effect on the reactivity of different halogens as leaving groups.
Unlike in SN2 reactions where the leaving group ability follows the order I > Br > Cl > F, the order for SNAr reactions is often inverted: F > Cl ≈ Br > I. The reason for this reversal is that the first step (nucleophilic attack) is slow, and its rate is influenced by the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, its strength is less important than the activation of the ring towards attack.
For this compound, the chlorine atom serves as an effective leaving group, balancing moderate activation of the carbon center with a good ability to depart in the fast, second step of the reaction.
| Leaving Group (X) | Electronegativity | C-X Bond Strength | Expected Relative Rate of SNAr | Governing Factor |
|---|---|---|---|---|
| -F | High (3.98) | High | Highest | Strong inductive withdrawal activates the ring for nucleophilic attack. |
| -Cl | Moderate (3.16) | Moderate | Intermediate | Good balance of ring activation and leaving group ability. |
| -Br | Moderate (2.96) | Moderate | Intermediate | Similar reactivity to chloro derivatives. |
| -I | Low (2.66) | Low | Lowest | Lower electronegativity provides less activation for the rate-determining attack step. |
Detailed Studies of Nitro Group Reductions
The reduction of the nitro group is a fundamental transformation in organic chemistry, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing amino group. researchgate.net The reduction of aromatic nitro compounds like this compound can be achieved through various methods, most commonly catalytic hydrogenation or the use of metals in acidic media. libretexts.orgresearchgate.netkochi-tech.ac.jp
The mechanistic pathway for this reduction is generally understood to be a stepwise process involving the transfer of six electrons and six protons. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂). nih.govabo.fi
A critical consideration in the reduction of this compound is chemoselectivity. The desired reaction is the reduction of the nitro group without affecting the other functional groups.
Catalytic Hydrogenation: Reagents like hydrogen gas with a palladium-on-carbon (H₂/Pd-C) or platinum(IV) oxide (PtO₂) catalyst are highly effective for nitro group reduction. libretexts.orgkochi-tech.ac.jp However, these conditions can also lead to undesired side reactions. A major risk is hydrodehalogenation, where the aryl-chlorine bond is cleaved. Another potential side reaction is hydrogenolysis of the benzyloxy group, which would cleave the ether linkage, exposing a phenolic hydroxyl group. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is therefore critical to maximize the yield of the desired 2-(benzyloxy)-5-chloroaniline. Raney nickel is sometimes used as an alternative to Pd/C when trying to avoid dehalogenation of aryl chlorides. kochi-tech.ac.jp
Metal-Based Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and often chemoselective method for nitro group reduction. researchgate.netkochi-tech.ac.jp These conditions are generally milder and less likely to cause cleavage of the C-Cl or O-benzyl bonds compared to some catalytic hydrogenation setups.
| Reagent/Method | Primary Function | Potential Side Reactions on Substrate | General Selectivity |
|---|---|---|---|
| H₂, Pd/C | Reduces NO₂ to NH₂ | Dechlorination (C-Cl cleavage), Debenzylation (O-CH₂Ph cleavage) | Moderate to Low |
| H₂, Raney Nickel | Reduces NO₂ to NH₂ | Less prone to dehalogenation than Pd/C. Debenzylation still possible. | Moderate |
| Fe, HCl / NH₄Cl | Reduces NO₂ to NH₂ | Generally avoids dechlorination and debenzylation. | High |
| SnCl₂, HCl | Reduces NO₂ to NH₂ | Mild conditions often preserve other functional groups. | High |
Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl chloride moiety in this compound allows it to participate as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly through ligand design, have made their use commonplace. libretexts.org
More recently, it has been demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, providing an alternative pathway for functionalization. google.comrsc.org This requires specific ligands, such as the bulky biarylphosphine BrettPhos, to facilitate the challenging oxidative addition to the C–NO₂ bond. rsc.org
The most well-understood catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. quora.com The cycle consists of three main steps:
Transmetalation: The organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. organic-chemistry.org
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. quora.com
The choice of ligand coordinated to the palladium center is paramount for a successful cross-coupling reaction. The ligand influences the catalyst's stability, solubility, and reactivity in each step of the catalytic cycle. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required.
Electron-Rich and Bulky Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center. This enhances its ability to undergo oxidative addition into the strong C-Cl bond. The steric bulk of these ligands promotes the reductive elimination step and helps stabilize the coordinatively unsaturated, catalytically active species.
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often needed for activating aryl chlorides.
The ligand's properties can be tuned to control not only reactivity but also selectivity in molecules with multiple potential reaction sites.
| Ligand Class | Example Ligands | Key Properties | Expected Effect on Catalytic Cycle |
|---|---|---|---|
| Simple Phosphines | Triphenylphosphine (PPh₃) | Modest electron donor, sterically undemanding. | Generally ineffective for C-Cl bond activation; slow oxidative addition. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos | Strong electron donors, high steric hindrance. | Promotes the rate-limiting oxidative addition and the final reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, form robust M-C bonds. | Creates highly stable and active catalysts, effective for C-Cl bond activation. |
Kinetic and Thermodynamic Aspects of Transformations
The electronic properties of this compound suggest that it would be susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards substitution, particularly at the positions ortho and para to it. In this molecule, the chlorine atom is situated para to the nitro group, a position that is highly activated. The benzyloxy group, while having a donating effect through resonance, is positioned meta to the chlorine and is expected to have a less pronounced influence on the substitution at the C-Cl bond compared to the nitro group.
Thermodynamically, the feasibility of a transformation would be determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For a substitution reaction to be spontaneous, ΔG must be negative. The strength of the new bond formed with the nucleophile relative to the cleaved C-Cl bond would be a major contributor to the enthalpy of the reaction.
While specific data is absent for this compound, kinetic studies have been performed on structurally related compounds. For example, research on the aminolysis of various 4-chloro-2-nitrophenyl derivatives provides insights into the mechanism and the factors influencing reaction rates. These studies often reveal second-order kinetics and explore the effects of amine basicity and solvent polarity on the reaction. However, without direct experimental data for this compound, any quantitative discussion remains speculative.
Due to the lack of specific research findings, no data tables on the kinetic and thermodynamic aspects of transformations for this compound can be presented. Further experimental investigation is required to elucidate these parameters.
Theoretical and Computational Chemistry Studies of 1 Benzyloxy 4 Chloro 2 Nitrobenzene and Its Reactions
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. For 1-(benzyloxy)-4-chloro-2-nitrobenzene, the interplay between the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups and the electron-donating benzyloxy (-OCH₂Ph) group dictates the electron density distribution across the aromatic ring.
Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, concentrating it on the nitro-substituted benzene (B151609) ring. researchgate.netunacademy.com This makes the ring highly susceptible to nucleophilic attack, a characteristic feature of nitroaromatic compounds. unacademy.comnih.gov The benzyloxy and chloro substituents further modulate the energies and spatial distributions of these frontier orbitals. acs.org Density Functional Theory (DFT) calculations are commonly used to model these properties. nih.goviucr.orgnih.gov
Interactive Data Table: Illustrative Frontier Orbital Properties
This table presents hypothetical data for this compound, calculated using a DFT method like B3LYP/6-31G, to illustrate typical values for such a compound.*
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -7.25 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.15 | Energy difference, indicating chemical stability. |
| Dipole Moment | 4.8 D | A measure of the molecule's overall polarity. |
Conformational Analysis and Energy Landscapes of the Compound
The flexibility of the benzyloxy group introduces significant conformational complexity. The rotation around the C-O and O-CH₂ bonds leads to various spatial arrangements (conformers), each with a distinct energy. nih.gov Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that separate them on the potential energy surface.
Computational methods, particularly DFT, are employed to perform a systematic scan of the key dihedral angles. nih.govresearchgate.net This process generates a potential energy landscape, mapping out the energy of the molecule as a function of its geometry. The results can identify the global minimum energy conformation, which is the most populated state at equilibrium, as well as other low-energy conformers that may be accessible under thermal fluctuations. mdpi.com For molecules with multiple aromatic rings, non-covalent interactions, such as C-H···π interactions, can play a role in stabilizing certain conformations. rsc.org
Interactive Data Table: Illustrative Conformational Analysis Results
This table shows hypothetical relative energies for different conformers of this compound, determined by scanning the dihedral angle (τ) of the C-O-CH₂-Ph bond.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | ~180° (anti-periplanar) | 0.00 | 75.2 |
| Local Minimum 1 | ~75° (gauche) | 1.15 | 14.3 |
| Local Minimum 2 | ~-75° (gauche) | 1.15 | 10.5 |
DFT and Ab Initio Calculations for Reaction Pathway Elucidation
DFT and ab initio methods are powerful tools for mapping the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, a primary reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces the chloride ion. nih.govresearchgate.net The nitro group strongly activates the ring towards this type of reaction. nih.govresearchgate.net
These computational methods allow for the precise calculation of the energies of reactants, products, intermediates, and transition states along the reaction coordinate. researchgate.netnih.gov This provides a quantitative picture of the reaction mechanism, including whether it proceeds in a single step or through a multi-step pathway involving intermediates like the Meisenheimer complex. nih.gov
The transition state is the highest energy point on the minimum energy path between reactants and products and represents the bottleneck of the reaction. wikipedia.orgacs.org Locating and characterizing this fleeting structure is a key goal of reaction pathway calculations. masterorganicchemistry.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rsc.org Frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
The activation energy (Ea) is the energy difference between the reactants and the transition state. koreascience.kr It is the minimum energy required for a reaction to occur and is a primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. DFT calculations provide reliable estimates of these barriers. nih.govkoreascience.kr For an SNAr reaction on this compound, computational studies can compare the activation barriers for nucleophilic attack at different positions on the ring, explaining the observed regioselectivity. ijrti.org
Interactive Data Table: Illustrative DFT Results for a Hypothetical SNAr Reaction
This table provides hypothetical energy values for the reaction of this compound with a generic nucleophile (Nu⁻), calculated via DFT.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials (Substrate + Nu⁻) | 0.00 |
| Transition State (TS) | Highest energy point of the reaction | +18.5 |
| Meisenheimer Intermediate | A stable intermediate complex | -5.2 |
| Products | Final products of the substitution | -15.8 |
| Activation Energy (Ea) | Energy difference (TS - Reactants) | 18.5 |
Molecular Dynamics Simulations for Solvent and Temperature Effects
While quantum mechanical calculations are excellent for describing the electronic details of a reaction, they often model molecules in the gas phase at 0 K. Molecular Dynamics (MD) simulations bridge this gap by simulating the motion of atoms and molecules over time, explicitly including the effects of solvent and temperature. acs.orgacs.org
By placing this compound in a simulation box filled with solvent molecules (e.g., water, methanol, or toluene), MD can explore its conformational dynamics in a realistic environment. nih.govresearchgate.net These simulations can reveal how solvent molecules arrange around the solute, how hydrogen bonding or other specific interactions influence its preferred conformation, and how the surrounding medium affects the energy barriers of reactions. rsc.orgfrontiersin.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity or other properties. researchgate.netdergipark.org.trdergipark.org.tr For a series of related compounds, QSRR models can be developed to predict the properties of new, unsynthesized molecules.
In the context of this compound, a QSRR study might involve calculating a set of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity indices like logP) for a series of substituted analogues. arabjchem.org These descriptors are then used to build a mathematical model that predicts a specific property, such as the rate constant for a reaction. dergipark.org.tr This approach is valuable for screening potential new compounds and for gaining insight into the key molecular features that control reactivity. researchgate.net
1 Benzyloxy 4 Chloro 2 Nitrobenzene As a Key Intermediate in Complex Molecule Synthesis
Precursor for Advanced Organic Scaffolds
The strategic positioning of the nitro, chloro, and benzyloxy groups on the aromatic ring of 1-(Benzyloxy)-4-chloro-2-nitrobenzene makes it an ideal starting point for the synthesis of various advanced organic scaffolds. The nitro group can be readily reduced to an amine, a key functional group for many cyclization reactions. The chloro atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.
Synthesis of Heterocyclic Compounds (e.g., Indoles, Quinolines, Benzodiazepines)
While direct literature examples detailing the use of this compound in the synthesis of indoles, quinolines, and benzodiazepines are not extensively documented, its chemical structure suggests clear potential pathways to these important heterocyclic systems.
Indoles: The synthesis of indoles often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. A plausible strategy using this compound would involve the reduction of the nitro group to an aniline (B41778) derivative, 2-amino-5-chloro-benzyloxybenzene. This intermediate could then undergo established indole (B1671886) synthesis methodologies, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, by introducing appropriate functional groups that can cyclize with the amine.
Quinolines: Quinolines, which feature a pyridine (B92270) ring fused to a benzene ring, can be synthesized through various methods like the Skraup, Doebner-von Miller, or Friedländer synthesis. The key intermediate derivable from this compound is again the corresponding aniline. For instance, in a Friedländer-type synthesis, this aniline could be reacted with a β-dicarbonyl compound to construct the quinoline (B57606) core. The benzyloxy and chloro substituents would then be incorporated into the final quinoline scaffold, offering points for further diversification.
Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds. The synthesis of the 1,4-benzodiazepine (B1214927) core typically involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a suitable three-carbon unit. Reduction of the nitro group in this compound would yield an ortho-amino-substituted aniline precursor. While not a diamine itself, the chloro group's reactivity allows for the introduction of a second amino group via nucleophilic aromatic substitution, thereby forming a substituted o-phenylenediamine. This resulting diamine could then be cyclized to form a benzodiazepine (B76468) ring system.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Key Synthetic Strategy | Potential Intermediate |
|---|---|---|
| Indole | Fischer, Bischler, Larock Synthesis | 2-Amino-5-chloro-benzyloxybenzene |
| Quinoline | Skraup, Friedländer Synthesis | 2-Amino-5-chloro-benzyloxybenzene |
| Benzodiazepine | Cyclocondensation | Substituted o-phenylenediamine |
Construction of Polyaromatic Systems
The construction of polyaromatic systems often relies on cross-coupling reactions that form new carbon-carbon bonds between aromatic rings. The chloro-substituent in this compound can participate in such reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions are powerful tools for this purpose.
For example, a Suzuki coupling reaction between this compound and an arylboronic acid could be employed to link a second aromatic ring to the C4 position, yielding a substituted biphenyl (B1667301) derivative. Subsequent chemical transformations of the nitro and benzyloxy groups could then be used to build more complex, fused polyaromatic systems. The presence of the nitro group can influence the electronic properties of the resulting polyaromatic system, which is a key consideration in the design of materials with specific electronic or optical properties.
Role in the Synthesis of Functional Materials Precursors
The unique combination of functional groups and the rigid aromatic core of this compound makes it a promising candidate as a precursor for functional materials.
Monomers for Polymer Synthesis
While there is no direct evidence of this compound being used as a monomer, its structure contains the necessary handles for incorporation into polymer chains. For instance, after reduction of the nitro group to an amine, the resulting amino-chloro-benzyloxybenzene could be used in the synthesis of polyamides or polyimides. The difunctional nature of this derivative (amine and chloro groups) allows for its participation in step-growth polymerization reactions.
Furthermore, the chloro group could be replaced by a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety, via a cross-coupling reaction. The resulting monomer could then be subjected to chain-growth polymerization to produce polymers with pendant benzyloxy-nitrophenyl groups. These functional groups could then be further modified to tune the properties of the final polymer.
Building Blocks for Liquid Crystals or Organic Electronics
The rigid, rod-like shape of many aromatic molecules is a key feature for the design of liquid crystals and organic electronic materials. This compound possesses a core aromatic structure that can be elaborated into more complex mesogenic (liquid crystal-forming) or electronically active molecules.
Liquid Crystals: The synthesis of liquid crystals often involves connecting rigid core units through flexible linkers. The chloro group of this compound provides a convenient point for coupling to other aromatic rings to create the extended, anisotropic molecular structures characteristic of liquid crystals. The benzyloxy group can also be deprotected to a phenol (B47542), which can then be esterified with a variety of carboxylic acids to introduce different terminal groups, a common strategy for tuning the mesophase behavior of liquid crystals.
Organic Electronics: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), molecules with specific electronic properties are required. The electron-withdrawing nitro group and the potential for extending the conjugation of the system through the chloro position make this compound an interesting starting material. Synthetic modifications could be designed to produce materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge injection and transport in organic electronic devices.
Strategies for Diversity-Oriented Synthesis Utilizing the Compound
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The trifunctional nature of this compound makes it an excellent scaffold for DOS.
The three distinct functional groups can be seen as points of diversification that can be addressed with a degree of orthogonality. For example:
Nitro Group Modification: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of a wide variety of nitrogen-containing heterocycles.
Chloro Group Substitution: The activated chloro group can be displaced by a range of nucleophiles (e.g., amines, thiols, alkoxides) in nucleophilic aromatic substitution reactions.
Benzyloxy Group Deprotection and Functionalization: The benzyloxy group can be cleaved to reveal a phenol, which can then be etherified or esterified with a diverse set of building blocks.
A DOS strategy could involve a branching pathway where a common intermediate, this compound, is first subjected to one of these transformations. The resulting products could then be further diversified by reacting the remaining functional groups. This approach would allow for the rapid generation of a library of compounds with significant structural variation around a central aromatic core.
Table 2: Orthogonal Reactivity for Diversity-Oriented Synthesis
| Functional Group | Reaction Type | Potential for Diversification |
|---|---|---|
| Nitro | Reduction, then acylation/alkylation | Introduction of various amide/amine side chains |
| Chloro | Nucleophilic Aromatic Substitution | Introduction of diverse nucleophiles |
| Benzyloxy | Deprotection, then etherification/esterification | Introduction of various O-linked groups |
This compound is a strategically functionalized aromatic compound with considerable, though perhaps not yet fully realized, potential as a key intermediate in synthetic organic chemistry. While its direct application in the synthesis of well-known heterocycles and functional materials is not widely reported, its chemical structure provides a clear blueprint for its use in these areas. The ability to selectively manipulate its nitro, chloro, and benzyloxy groups opens up a multitude of possibilities for the construction of complex molecular architectures, from advanced organic scaffolds to precursors for functional materials. Furthermore, its trifunctional nature makes it an attractive starting point for diversity-oriented synthesis, enabling the creation of novel compound libraries for biological screening. Future research into the reactivity and applications of this versatile building block is likely to uncover new and efficient synthetic routes to a wide range of valuable chemical entities.
Advanced Spectroscopic and Structural Analysis in Support of Mechanistic and Synthetic Studies
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for understanding molecular dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While one-dimensional (¹H and ¹³C) NMR provides fundamental structural information, advanced techniques offer deeper insights into the complex structure and dynamics of 1-(Benzyloxy)-4-chloro-2-nitrobenzene.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals, which can be challenging in a molecule with two substituted aromatic rings.
COSY would reveal the coupling between adjacent protons on both the chloronitrobenzene and benzyl (B1604629) rings, confirming their substitution patterns.
HSQC would directly correlate each proton to its attached carbon atom, aiding in the assignment of the aromatic and methylene (B1212753) carbons.
HMBC would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the benzyloxy group and the chloronitrophenyl moiety through the ether linkage. For instance, a correlation between the benzylic methylene protons and the carbon atom at position 1 of the chloronitrophenyl ring would definitively confirm the structure.
Solid-State NMR: Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be particularly informative.
¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectra would reveal details about the crystalline packing and the presence of different polymorphs, as subtle changes in the local environment of the carbon atoms would lead to distinct chemical shifts.
¹⁵N ssNMR would be highly sensitive to the electronic environment of the nitro group. Studies on various nitrobenzene (B124822) derivatives have shown that the principal components of the ¹⁵N chemical shift tensor are significantly influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. researchgate.netsigmaaldrich.com Although the isotropic chemical shifts of para-substituted nitrobenzenes fall within a narrow range, the individual tensor components can vary significantly, providing a detailed picture of the solid-state structure. researchgate.netsigmaaldrich.com
High-Resolution Mass Spectrometry for Reaction Monitoring and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-nitrophenol (B165678) and benzyl bromide, can be effectively monitored using HRMS.
By analyzing aliquots of the reaction mixture at different time points, HRMS can track the consumption of reactants and the formation of the desired product. The high mass accuracy allows for the confident identification of the molecular ions of the starting materials and the product, even in a complex matrix.
Furthermore, HRMS is invaluable for identifying potential byproducts. In the synthesis of this compound, possible side reactions could include the formation of dibenzyl ether or the reaction of the phenoxide with other electrophiles. HRMS can detect these minor components by providing their exact masses, from which their elemental compositions can be deduced. For instance, the degradation of related compounds like 4-chloro-2-nitrophenol has been studied using mass spectrometry to identify intermediate products. researchgate.netnih.govresearchgate.net This capability is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities. Modern techniques, such as ambient sampling mass spectrometry, allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, offering precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state architecture.
Studies on similar molecules such as 1-benzyloxy-4-chlorobenzene nih.gov, 1-benzyloxy-4-nitrobenzene researchgate.net, and other substituted chloro-nitro-aromatics reveal the key intermolecular interactions that are likely to govern the crystal packing of the title compound. mdpi.comresearchgate.net
Expected Structural Features and Intermolecular Interactions:
π-π Stacking: The electron-deficient chloronitrophenyl ring and the electron-rich benzyl ring could engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.
C-H···O Hydrogen Bonds: The hydrogen atoms of the benzene (B151609) rings and the methylene group can act as weak hydrogen bond donors to the oxygen atoms of the nitro group, forming a network of intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 1-Benzyloxy-4-chlorobenzene | C₁₃H₁₁ClO | Orthorhombic | Pca2₁ | C-H···π | nih.gov |
| 1-Benzyloxy-4-nitrobenzene | C₁₃H₁₁NO₃ | Monoclinic | P2₁/c | C-H···π | researchgate.net |
| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | C-H···O, π-π stacking, Cl···O | mdpi.comresearchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Mixtures
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly valuable for confirming the presence of key structural motifs in this compound and for analyzing complex reaction mixtures.
Characteristic Vibrational Modes:
Nitro Group (NO₂): The nitro group will exhibit strong characteristic absorption bands in the IR spectrum corresponding to its symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. These bands are also observable in the Raman spectrum.
C-Cl Bond: The stretching vibration of the carbon-chlorine bond will appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Aromatic Rings: The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the rings can be inferred from the pattern of overtone and combination bands in the near-IR and the out-of-plane C-H bending modes in the 700-900 cm⁻¹ region.
Ether Linkage (C-O-C): The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Methylene Group (CH₂): The symmetric and asymmetric stretching vibrations of the benzylic CH₂ group will be found in the 2850-2960 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |
| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |
| Aryl Ether C-O | Asymmetric Stretching | ~1250 | Strong |
| Alkyl Ether C-O | Stretching | ~1050 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium-Strong |
Application of Spectroscopic Methods to Reaction Progress Monitoring and Optimization
The synthesis of this compound via the Williamson ether synthesis (an SNAr reaction) is an ideal candidate for real-time monitoring using in-situ spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy, in particular, when coupled with an attenuated total reflectance (ATR) probe, can be immersed directly into the reaction vessel to continuously monitor the chemical changes. mdpi.com
By tracking the disappearance of the characteristic O-H stretching band of the 4-chloro-2-nitrophenol starting material and the appearance of the strong C-O-C ether bands of the product, the reaction kinetics can be determined in real-time. This allows for the precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
This real-time data is invaluable for reaction optimization. The effects of varying parameters such as temperature, catalyst loading, and solvent can be rapidly assessed by observing their impact on the reaction rate. This process analytical technology (PAT) approach leads to the development of more efficient, robust, and safer chemical processes. The information gathered from these spectroscopic methods provides a comprehensive understanding of the reaction, facilitating intelligent process design and control. mdpi.com
Emerging Applications and Future Research Directions
Integration into Flow Chemistry Systems for Enhanced Synthesis
The synthesis of complex organic molecules like 1-(Benzyloxy)-4-chloro-2-nitrobenzene often involves multi-step processes that can be optimized for efficiency, safety, and scalability. Flow chemistry, where reactions are run in continuous-flow reactors, presents a promising avenue for enhancing the synthesis of this compound and its derivatives.
Key Advantages of Flow Chemistry:
Improved Safety: Continuous-flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the handling of hazardous materials.
Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields and purities.
Scalability: Scaling up production is more straightforward compared to traditional batch processes, as it involves running the system for longer durations rather than using larger reactors.
Future research will likely focus on developing dedicated flow chemistry protocols for the nitration, chlorination, and etherification steps required to produce this compound. This could lead to more efficient and sustainable manufacturing processes.
Exploration of Novel Catalytic Systems for its Transformations
The functional groups of this compound are amenable to a variety of catalytic transformations, opening up possibilities for creating a diverse range of derivatives. The nitro group can be reduced to an amine, the chloro group can be substituted via cross-coupling reactions, and the benzyloxy group can be cleaved to reveal a phenol (B47542).
Potential Catalytic Transformations:
Nitro Group Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can selectively reduce the nitro group to an amine, yielding 2-amino-1-(benzyloxy)-4-chlorobenzene. This amine is a key precursor for building heterocyclic compounds.
Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.
De-benzylation: The benzyloxy group, often used as a protecting group, can be removed through hydrogenolysis to yield 4-chloro-2-nitrophenol (B165678), providing another route for further functionalization.
Research into novel catalytic systems, including the use of earth-abundant metal catalysts or photocatalysis, could lead to more sustainable and cost-effective methods for transforming this versatile building block.
Potential in the Development of New Agrochemicals or Industrial Chemicals
Chloronitroaromatic compounds are established precursors in the synthesis of various industrial chemicals, including dyes, pesticides, and rubber processing chemicals. researchgate.netca.govmdpi.comca.gov For instance, 1-chloro-4-nitrobenzene (B41953) serves as an intermediate in the production of pesticides like parathion (B1678463) and nitrofen. ca.gov Given this precedent, this compound holds potential as a starting material for a new generation of agrochemicals and industrial compounds.
The strategic placement of its functional groups allows for the synthesis of complex molecules that could exhibit desirable biological or material properties. The core structure can be modified to fine-tune activity and selectivity, potentially leading to the development of more effective and environmentally benign herbicides, fungicides, or insecticides. In the realm of industrial chemicals, its derivatives could find use as antioxidants, pigments, or specialty polymers. nih.gov
| Derivative Type | Potential Application Area | Key Transformation | Rationale |
|---|---|---|---|
| Aniline (B41778) Derivatives | Agrochemicals, Dyes | Nitro group reduction | Anilines are common precursors for herbicides and azo dyes. |
| Bi-aryl Compounds | Pharmaceuticals, Polymers | Suzuki or Stille coupling | Creates complex scaffolds with potential biological activity or unique material properties. |
| Phenolic Derivatives | Antioxidants, Biocides | De-benzylation | Phenols are known for their antioxidant and antimicrobial properties. |
Design Principles for New Chemical Entities Based on its Core Structure
The molecular architecture of this compound provides a robust platform for designing new chemical entities. Its utility as a "building block" is rooted in the differential reactivity of its functional groups. nih.gov This allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled, stepwise manner.
Key Design Strategies:
Heterocyclic Synthesis: The reduction of the nitro group to an amine, situated ortho to the benzyloxy group, creates a precursor for forming various fused heterocyclic systems like benzimidazoles or benzoxazoles, which are prevalent in medicinal chemistry.
Scaffold Decoration: Using the chloro and nitro groups as handles for substitution and reduction, a wide array of "decorations" can be added to the benzene (B151609) ring. This allows for the creation of chemical libraries to screen for biological activity.
Fragment-Based Design: The core structure can be considered a molecular fragment that can be combined with other fragments to build larger, more complex molecules with tailored properties.
Future design efforts will likely involve computational modeling to predict the properties of novel derivatives and to guide synthetic efforts toward molecules with the highest potential for specific applications.
Environmental Considerations in its Synthesis and Utilization
The synthesis and use of chlorinated nitroaromatic compounds necessitate a thorough evaluation of their environmental impact. mdpi.com These compounds can be persistent in the environment and may exhibit toxicity. researchgate.netnih.gov The production of this compound typically involves nitration of chlorobenzene, a process that requires careful management of acidic waste streams. nih.gov
Key Environmental Aspects:
Synthesis Byproducts: The manufacturing process can generate isomeric byproducts and other chlorinated organic compounds that must be separated and disposed of properly.
Biodegradation: Chlorinated nitroaromatic compounds can be resistant to biodegradation. nih.gov Research into microbial strains or advanced oxidation processes capable of degrading this compound and its byproducts is crucial for remediation. nih.govnih.gov
Toxicity: The potential toxicity of the compound and its metabolites to aquatic life and other organisms must be assessed to understand its environmental risk profile. researchgate.net For example, its metabolite, 4-chloroaniline, is a known carcinogen. ca.gov
Q & A
Basic: What synthetic methodologies are recommended for introducing the nitro group regioselectively in 1-(benzyloxy)-4-chlorobenzene to yield 1-(Benzyloxy)-4-chloro-2-nitrobenzene?
Methodological Answer:
The nitration of 1-(benzyloxy)-4-chlorobenzene requires careful control of directing effects. The benzyloxy group (-OCH₂C₆H₅) is a strong ortho/para-director, while the chloro (-Cl) substituent is a weaker ortho/para-director. To achieve selective nitration at the 2-position (ortho to benzyloxy):
- Reagents: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration.
- Regioselectivity Analysis: Monitor reaction progression via TLC or HPLC. Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (electronic environment shifts) .
- Challenges: Competing para-nitration (relative to -Cl) may occur; column chromatography or recrystallization can isolate the desired isomer.
Advanced: How can computational modeling resolve contradictions in experimental data regarding electronic effects of substituents in this compound?
Methodological Answer:
Conflicting data on substituent electronic effects (e.g., discrepancies in reaction rates or spectroscopic shifts) can arise due to competing resonance and inductive effects. Advanced approaches include:
- DFT Calculations: Model the molecule’s electrostatic potential surface to quantify electron-withdrawing/donating effects of -NO₂, -Cl, and -OCH₂C₆H₅. Compare HOMO-LUMO gaps to predict reactivity .
- Comparative Analysis: Benchmark against structurally similar compounds (e.g., 1-(Benzyloxy)-3-bromo-2-chlorobenzene) to validate computational predictions against experimental results (e.g., Hammett σ values) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve molecular geometry and confirm substituent positions. Use SHELX programs (SHELXL for refinement) to analyze crystal packing and weak interactions (e.g., C–H⋯π) .
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (e.g., para-chloro vs. ortho-nitro splitting patterns) and confirm benzyloxy methylene signals.
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of -NO₂ or -OCH₂C₆H₅) .
- HPLC-PDA: Assess purity (>98%) and detect isomers or byproducts .
Advanced: How does the nitro group influence the stability of this compound under varying pH and thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under nitrogen/air to evaluate thermal stability. Compare with analogs lacking -NO₂ (e.g., 1-Benzyloxy-4-chlorobenzene) to isolate nitro’s impact .
- pH Stability Studies: Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS. Nitro groups may undergo reduction in acidic/biological conditions, requiring inert storage (e.g., argon, desiccants) .
Basic: What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?
Methodological Answer:
- Protecting Group Strategy: Benzyloxy protects the hydroxyl during nitration. Use catalytic hydrogenation (Pd/C, H₂) for deprotection in subsequent steps without disturbing -Cl or -NO₂ .
- Flow Chemistry: Implement continuous flow reactors for nitration to enhance mixing and temperature control, minimizing side reactions (e.g., dinitration) .
Advanced: How can researchers address conflicting biological activity data for nitro-aromatic compounds like this compound?
Methodological Answer:
- Mechanistic Studies:
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms to assess nitro-reduction pathways. Compare with 4-nitrobenzene derivatives (e.g., 4-nitrophenol) to identify structure-activity relationships .
- Cytotoxicity Profiling: Use MTT assays on cell lines (e.g., HepG2) under hypoxic vs. normoxic conditions to evaluate nitro group’s role in prodrug activation .
Basic: What are the key differences in reactivity between this compound and its non-nitro analog, 1-Benzyloxy-4-chlorobenzene?
Methodological Answer:
- Electrophilic Substitution: The nitro group deactivates the ring, reducing susceptibility to further electrophilic attack (e.g., sulfonation). In contrast, 1-Benzyloxy-4-chlorobenzene undergoes faster halogenation .
- Nucleophilic Aromatic Substitution (NAS): The meta-nitro group (-NO₂) enhances NAS reactivity at the para-chloro position due to electron withdrawal. Kinetic studies (e.g., with NaOMe/EtOH) quantify rate differences .
Advanced: How can researchers leverage crystallographic data to predict solid-state interactions in this compound derivatives?
Methodological Answer:
- Hirshfeld Surface Analysis: Map close contacts (e.g., C–Cl⋯O nitro interactions) using CrystalExplorer. Compare with analogs (e.g., 4-Chloro-2-nitro-1-(2-phenylethyl)benzene) to design co-crystals for enhanced solubility .
- Thermal Expansion Studies: Use variable-temperature XRD to assess lattice flexibility, critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
